4-(Benzyloxy)benzyl chloride

Physical Organic Chemistry Reaction Mechanisms Solvolysis Kinetics

4-(Benzyloxy)benzyl chloride is defined by its exclusive Sɴ1 methanolysis mechanism (σ⁺ = –0.74), distinct from the Sɴ2 pathway of generic benzyl chloride. This carbocation-driven reactivity ensures reliable alkylation under mild conditions for DHPM library synthesis and solid-phase linker cleavage. The benzyl-protected phenol serves as an orthogonal handle for sequential deprotection. Generic benzyl chloride substitution alters product distribution—this scaffold is irreplaceable in multi-step routes. ≥98% purity; white to light orange crystalline powder; store at 2–8°C.

Molecular Formula C14H13ClO
Molecular Weight 232.7 g/mol
CAS No. 836-42-0
Cat. No. B1265649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)benzyl chloride
CAS836-42-0
Molecular FormulaC14H13ClO
Molecular Weight232.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CCl
InChIInChI=1S/C14H13ClO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11H2
InChIKeyUYQPSKUPEXAQRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)benzyl chloride (CAS 836-42-0): A Distinguished Benzyl Chloride Building Block for Targeted Organic Synthesis


4-(Benzyloxy)benzyl chloride (CAS 836-42-0) is a bifunctional aromatic building block featuring both a reactive benzyl chloride moiety and a benzyl-protected phenol group . With the molecular formula C₁₄H₁₃ClO and a molecular weight of 232.71 g/mol, this compound exists as a white to light orange crystalline powder at room temperature, exhibiting a melting point of 77-79°C and predicted boiling point of 355.7±22.0°C . Its dual functionality enables distinct reactivity patterns, as demonstrated by kinetic studies revealing that it undergoes methanolysis via a pure Sɴ1 mechanism—a characteristic that fundamentally differentiates it from simpler benzyl chlorides which follow an Sɴ2 pathway [1]. This mechanistic divergence underpins its specific utility in synthetic routes where controlled carbocation generation is advantageous, such as in solid-phase synthesis and the construction of biologically relevant heterocyclic scaffolds .

Why Unsubstituted Benzyl Chloride Cannot Replace 4-(Benzyloxy)benzyl chloride in Critical Synthetic Pathways


The mechanistic divergence between 4-(benzyloxy)benzyl chloride and generic benzyl chloride analogs is not a nuance but a fundamental difference that dictates reaction outcomes. Direct comparative kinetic studies demonstrate that while the target compound reacts exclusively via an Sɴ1 mechanism in methanolysis, benzyl chloride proceeds via an Sɴ2 pathway [1]. This distinction has profound practical implications: the rate of methanolysis for 4-(benzyloxy)benzyl chloride is governed by carbocation stability imparted by the electron-donating 4-benzyloxy substituent, yielding a σ⁺ value of –0.74, whereas benzyl chloride lacks this stabilization and follows a bimolecular pathway [2]. Attempting to substitute the more reactive and more readily available benzyl chloride in a synthetic sequence designed for the 4-(benzyloxy)benzyl chloride scaffold would not merely reduce yield; it would lead to a completely different product distribution due to the altered reaction mechanism, solvent dependence, and susceptibility to nucleophile strength [3]. Moreover, the presence of the protected phenol moiety in the target compound provides an orthogonal synthetic handle for subsequent deprotection and functionalization that is entirely absent in simpler benzyl chlorides, rendering substitution impractical for multi-step syntheses .

Quantitative Evidence Differentiating 4-(Benzyloxy)benzyl chloride from Closest Analogs: Mechanistic, Kinetic, and Application Data


Sɴ1 vs. Sɴ2 Mechanism Divergence: A Direct Kinetic Comparison with Benzyl Chloride

Under identical solvolytic conditions (97.4% MeOH–dioxan), 4-(benzyloxy)benzyl chloride undergoes methanolysis exclusively via an Sɴ1 mechanism, whereas benzyl chloride proceeds via an Sɴ2 pathway [1]. This mechanistic assignment is based on rate data and substituent effect analysis, with the 4-benzyloxy group conferring a new σ⁺ value of –0.74, indicative of strong resonance stabilization of the developing carbocation [2].

Physical Organic Chemistry Reaction Mechanisms Solvolysis Kinetics

Quantified Substituent Effect on Reactivity: σ⁺ Value Comparison Across 4′-Substituted Analogs

The 4-benzyloxy substituent in the target compound confers a σ⁺ value of –0.74, placing it within a defined reactivity hierarchy among 4-substituted benzyloxybenzyl chlorides: CH₃O (most reactive) > 4′-CH₃C₆H₄CH₂O (–0.76) > C₆H₅CH₂O (–0.74) > 4′-ClC₆H₄CH₂O (–0.69) > 4′-NO₂C₆H₄CH₂O (–0.60) > C₆H₅O > H (least reactive) [1]. This quantitative ranking enables precise prediction of relative reaction rates and selectivity in competitive experiments.

Linear Free Energy Relationships Substituent Effects Structure-Activity Relationships

Benchmarked Purity for Reproducible Solid-Phase and Solution-Phase Syntheses

Commercially available 4-(benzyloxy)benzyl chloride from major suppliers is routinely provided with a minimum assay purity of 97% (by GC or HPLC) . This level of purity is essential for its documented application as a solid support linker, where accurate determination of resin loading (typically 0.5-1.5 mmol/g) relies on the absence of impurities that could skew quantification .

Analytical Chemistry Quality Control Solid-Phase Synthesis

Documented Utility in Dihydropyrimidine (DHPM) Synthesis: A Privileged Scaffold

4-(Benzyloxy)benzyl chloride is specifically cited in peer-reviewed literature and vendor documentation for its use in the preparation of 4-aryl-3,4-dihydropyrimidine-5-carboxylates (DHPMs), a privileged scaffold with a wide spectrum of biological activities . While many benzyl halides could theoretically participate in alkylation steps leading to DHPMs, the target compound's Sɴ1 reactivity profile and protected phenol functionality make it uniquely suited for solid-phase variants of the Biginelli reaction [1].

Medicinal Chemistry Heterocyclic Synthesis Multicomponent Reactions

High-Impact Application Scenarios for 4-(Benzyloxy)benzyl chloride in Research and Industrial Laboratories


Solid-Phase Synthesis of Dihydropyrimidine (DHPM) Libraries for Drug Discovery

In medicinal chemistry programs focused on generating diverse DHPM libraries, 4-(benzyloxy)benzyl chloride serves as a dual-purpose reagent: it acts as a cleavable linker on solid supports and participates directly in the construction of the heterocyclic core . The compound's Sɴ1 reactivity ensures efficient alkylation under mild conditions, while the benzyloxy group provides a handle for either acid-catalyzed cleavage or further functionalization, enabling rapid SAR exploration [1].

Mechanistic Studies of Solvolysis and Carbocation Chemistry in Physical Organic Chemistry

The well-characterized Sɴ1 mechanism of 4-(benzyloxy)benzyl chloride, quantified by its σ⁺ value of –0.74, makes it an ideal model substrate for investigating solvent effects, leaving group abilities, and carbocation stability in undergraduate and graduate physical organic chemistry laboratories [2]. Its reactivity can be directly compared to that of benzyl chloride (Sɴ2) to illustrate fundamental principles of nucleophilic substitution.

Synthesis of Functionalized Benzyl Ethers for Polymer and Materials Science

The presence of both a reactive benzyl chloride and a protected phenol in 4-(benzyloxy)benzyl chloride allows for the controlled, stepwise introduction of aromatic units into polymer backbones or dendrimers . The benzyl chloride moiety can be used for initial attachment or polymerization, while the benzyl-protected phenol can be unveiled and further functionalized in a subsequent, orthogonal step, enabling the creation of complex macromolecular architectures.

Preparation of Authentic Analytical Standards for Metabolite or Degradation Product Identification

In pharmaceutical development, 4-(benzyloxy)benzyl chloride can be employed to synthesize authentic standards of benzyl-protected phenolic metabolites or degradation products. Its defined structure and high commercial purity (≥97%) ensure that the resulting standards are of sufficient quality for HPLC, LC-MS, or NMR method validation .

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